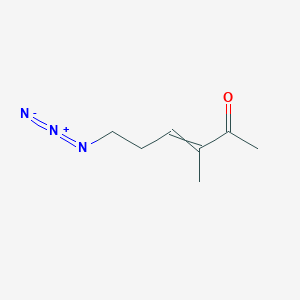![molecular formula C42H68O4Sn B14206798 Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane CAS No. 826990-26-5](/img/structure/B14206798.png)
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane is an organotin compound characterized by its unique structure, which includes two dioctyl groups and two 2-[4-(2-methylpropyl)phenyl]propanoyl groups attached to a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with 2-[4-(2-methylpropyl)phenyl]propanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or distillation. Additionally, industrial methods would focus on optimizing reaction conditions to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to form higher oxidation state compounds.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: The dioctyl groups or the 2-[4-(2-methylpropyl)phenyl]propanoyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The tin center can coordinate with various ligands, influencing the activity of these biological molecules. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(tri-n-butyltin) oxide: Another organotin compound with similar catalytic properties.
Dioctyltin dichloride: Shares the dioctyl groups but differs in its reactivity and applications.
Tributyltin chloride: Known for its use in antifouling paints but has different biological activity.
Uniqueness
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a catalyst in various reactions and its potential biological activity make it a compound of significant interest in both research and industrial applications.
Eigenschaften
CAS-Nummer |
826990-26-5 |
|---|---|
Molekularformel |
C42H68O4Sn |
Molekulargewicht |
755.7 g/mol |
IUPAC-Name |
[2-[4-(2-methylpropyl)phenyl]propanoyloxy-dioctylstannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2C8H17.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-3-5-7-8-6-4-2;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
HOBFNWVWAAPFEG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C(C)C1=CC=C(C=C1)CC(C)C)OC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
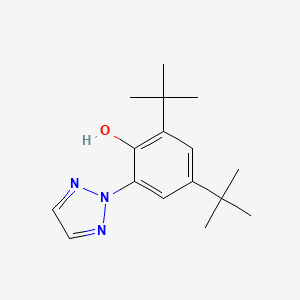

![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)
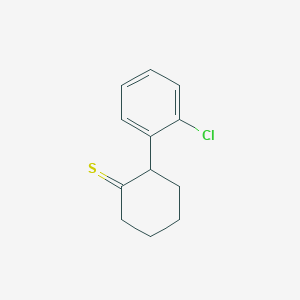
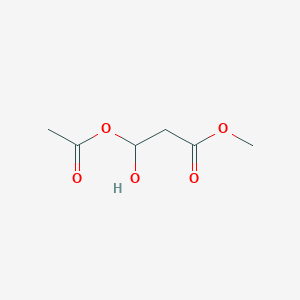

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
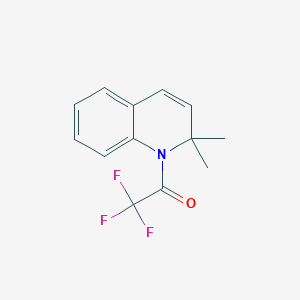
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
phosphanium bromide](/img/structure/B14206789.png)
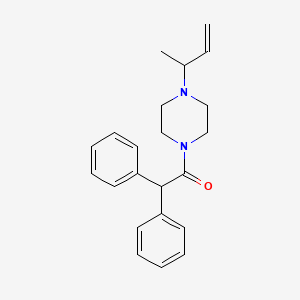
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
